molecular formula C18H24N2O8S2 B15467828 3,3'-Bis(3-sulfopropoxy)benzidine CAS No. 56716-06-4

3,3'-Bis(3-sulfopropoxy)benzidine

Cat. No.: B15467828
CAS No.: 56716-06-4
M. Wt: 460.5 g/mol
InChI Key: CRLGCNXKBJGMDX-UHFFFAOYSA-N
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Description

3,3'-Bis(3-sulfopropoxy)benzidine is a sulfonated benzidine derivative characterized by two sulfopropoxy (-O-(CH₂)₃-SO₃H) groups at the 3,3' positions of the benzidine backbone. This structural modification imparts high hydrophilicity and proton conductivity, making it a critical component in advanced materials such as sulfonated polyimides (SPIs) for proton-exchange membranes (PEMs) in fuel cells . The sulfonic acid groups enhance water retention and ion transport, while the rigid benzidine framework provides mechanical stability .

Properties

CAS No.

56716-06-4

Molecular Formula

C18H24N2O8S2

Molecular Weight

460.5 g/mol

IUPAC Name

3-[2-amino-5-[4-amino-3-(3-sulfopropoxy)phenyl]phenoxy]propane-1-sulfonic acid

InChI

InChI=1S/C18H24N2O8S2/c19-15-5-3-13(11-17(15)27-7-1-9-29(21,22)23)14-4-6-16(20)18(12-14)28-8-2-10-30(24,25)26/h3-6,11-12H,1-2,7-10,19-20H2,(H,21,22,23)(H,24,25,26)

InChI Key

CRLGCNXKBJGMDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCCCS(=O)(=O)O)OCCCS(=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The 3,3' substituents on benzidine derivatives dictate their chemical behavior and applications. Key analogs include:

Compound 3,3' Substituents Key Properties Primary Applications
Benzidine -H Carcinogenic; forms DNA adducts via N-hydroxylation Historical dye synthesis
3,3'-Dimethylbenzidine -CH₃ Moderate carcinogenicity; induces lung tumors in rodents Azo dye production
3,3'-Dimethoxybenzidine -OCH₃ Low carcinogenicity; mutagenic in Salmonella assays Textile dyes
3,3'-Dichlorobenzidine -Cl High mutagenicity; persistent environmental toxin Pigments and coatings
3,3',5,5'-Tetramethylbenzidine (TMB) -CH₃ (4 positions) Non-carcinogenic; chromogenic substrate for peroxidases Clinical assays (hemoglobin detection)
3,3'-Bis(3-sulfopropoxy)benzidine -O-(CH₂)₃-SO₃H High proton conductivity (0.1–0.2 S/cm); thermally stable (>300°C) Fuel cell membranes, ion-exchange materials

Key Observations :

  • Electrochemical Performance: The sulfopropoxy groups in this compound enable proton hopping via the -SO₃H moieties, achieving conductivity values (~0.15 S/cm at 80°C) superior to non-sulfonated analogs . In contrast, methyl or methoxy substituents lack ion-conductive capacity.
  • Thermal Stability : The compound retains structural integrity up to 300°C, outperforming polybenzimidazoles and Nafion® in high-temperature fuel cell applications .
Toxicological and Metabolic Profiles
  • Carcinogenicity: Bulky sulfopropoxy groups sterically hinder N-hydroxylation, a critical step in the metabolic activation of benzidine derivatives into DNA-reactive nitrenium ions . This reduces carcinogenic risk compared to benzidine (classified as Group 1 carcinogen by IARC) and its 3,3'-dimethyl/methoxy derivatives (Group 2B) .
  • Mutagenicity: In Salmonella typhimurium assays, mutagenicity decreases in the order: 3,3'-dichlorobenzidine > 3,3'-dimethoxybenzidine > benzidine > this compound (non-mutagenic) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Bis(3-sulfopropoxy)benzidine (3,3'-BSPB), and how does its sulfonation influence material properties?

  • Methodological Answer : 3,3'-BSPB is synthesized via sulfonation of benzidine derivatives using 1,3-propanesultone. The sulfopropoxy groups enhance hydrophilicity and ion-exchange capacity (IEC). Structural confirmation involves nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). The sulfonation degree directly impacts proton conductivity in polyimides due to increased hydrophilic domain formation .
  • Key Data :

PropertyValue (3,3'-BSPB-based SPI)
IEC2.89 meq·g⁻¹
Proton Conductivity (70% RH)0.1 S·cm⁻¹ (comparable to Nafion 117)

Q. How do structural conformations of benzidine derivatives affect their reactivity in polymer synthesis?

  • Methodological Answer : The biphenyl core of benzidine derivatives allows for planar or twisted conformations. For 3,3'-BSPB, the sulfopropoxy side chains introduce steric effects, promoting microphase separation in polyimides. This is critical for balancing proton conductivity (hydrophilic domains) and mechanical stability (hydrophobic backbone). X-ray diffraction (XRD) and transmission electron microscopy (TEM) are used to analyze these nanostructures .

Advanced Research Questions

Q. What methodological challenges arise when optimizing proton conductivity in sulfonated polyimides derived from 3,3'-BSPB?

  • Methodological Answer : High IEC (>2.5 meq·g⁻¹) often leads to excessive water uptake, causing membrane swelling and reduced mechanical strength. To address this:

  • Percolation Theory : Adjust sulfonation levels to optimize interconnected hydrophilic channels without compromising backbone integrity.
  • Crosslinking : Introduce covalent bonds between polymer chains to limit swelling.
  • TEM Analysis : Validate microphase-separated structures to ensure proton pathways remain intact under humid conditions .
    • Contradictions : While 3,3'-BSPB-based membranes show superior water stability compared to backbone-sulfonated polyimides, long-term durability at >80°C remains unverified .

Q. How do contradictory findings in genotoxicity studies of benzidine derivatives inform experimental design for carcinogenicity assessments?

  • Methodological Answer : Benzidine and its congeners (e.g., 3,3'-dimethoxybenzidine) are classified as Group 1 (carcinogenic) or Group 2B (possibly carcinogenic) by IARC. However, in vitro assays (e.g., comet assays) show variable DNA damage potency:

CompoundDNA Damage Rank (Highest to Lowest)
3,3'-Diaminobenzidine1
Benzidine2
3,3'-BSPBNot Tested
  • Experimental Design Considerations :
  • Use multiple assays (Ames test, micronucleus, comet) to account for mechanism variability.
  • Include free radical scavengers (e.g., catalase) to isolate reactive oxygen species (ROS)-mediated genotoxicity .
    • Data Gaps : Limited studies exist on 3,3'-BSPB-specific toxicity, necessitating comparative metabolomic profiling with benzidine .

Q. What analytical techniques are critical for resolving structural ambiguities in benzidine-derived coordination complexes?

  • Methodological Answer : For coordination chemistry applications (e.g., metal-organic frameworks):

  • Single-Crystal XRD : Resolves ligand geometry and metal-ligand bonding.
  • Electron Paramagnetic Resonance (EPR) : Probes oxidation states in transition metal complexes.
  • Density Functional Theory (DFT) : Predicts electronic effects of sulfopropoxy substituents on redox activity .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling 3,3'-BSPB given structural similarities to carcinogenic benzidine derivatives?

  • Methodological Answer :

  • Containment : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Waste Disposal : Treat with hypochlorite to degrade aromatic amines before disposal.
  • Monitoring : Employ liquid chromatography with electrochemical detection (LC-ECD) to detect trace benzidine analogs in lab environments (detection limit: 5 pg/mL) .

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